molecular formula C8H12O3 B6184659 4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid CAS No. 2624130-07-8

4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid

Cat. No.: B6184659
CAS No.: 2624130-07-8
M. Wt: 156.2
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Description

4-methyl-3-oxabicyclo[410]heptane-4-carboxylic acid is a bicyclic compound with a unique structure that includes an oxirane ring fused to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylcyclohexanone with a suitable epoxidizing agent to form the oxirane ring. This is followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the oxirane ring to a diol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce diols.

Scientific Research Applications

4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methyl-3-oxabicyclo[4.1.0]heptane-4-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate
  • 3,4-epoxycyclohexanecarboxylic acid methyl ester

Uniqueness

4-methyl-3-oxabicyclo[410]heptane-4-carboxylic acid is unique due to the presence of both an oxirane ring and a carboxylic acid group in its structure

Properties

CAS No.

2624130-07-8

Molecular Formula

C8H12O3

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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